molecular formula C16H18N2O4 B267022 N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-2-furamide

N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B267022
M. Wt: 302.32 g/mol
InChI Key: JMYKRNJPGOWCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-2-furamide, commonly known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in numerous physiological processes. MAFP has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.

Mechanism of Action

MAFP works by inhibiting the activity of N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-2-furamide, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids bind to cannabinoid receptors in the body, leading to a wide range of physiological effects. The precise mechanism of action of MAFP is still being investigated, but it is thought to involve the stabilization of the endocannabinoid signaling system.
Biochemical and Physiological Effects:
MAFP has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of mood and anxiety. MAFP has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

MAFP has several advantages as a research tool, including its high potency and selectivity for N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-2-furamide, its ability to increase endocannabinoid levels in vivo, and its well-established synthesis method. However, MAFP also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on MAFP and the endocannabinoid system. One area of interest is the development of novel N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-2-furamide inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the investigation of the role of endocannabinoids in the regulation of immune function and inflammation. Finally, there is growing interest in the use of endocannabinoid-based therapies for the treatment of psychiatric disorders such as depression and anxiety.

Synthesis Methods

MAFP can be synthesized using a multi-step process involving the reaction of 4-aminophenyl-2-furancarboxylate with 3-methoxypropylamine, followed by the addition of phosgene and subsequent purification steps. The synthesis of MAFP has been optimized to yield high purity and high yields, making it a valuable tool for scientific research.

Scientific Research Applications

MAFP has been widely used as a research tool to study the role of endocannabinoids in various physiological and pathological conditions. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. MAFP has also been used to investigate the role of endocannabinoids in the regulation of appetite, mood, and anxiety.

properties

Product Name

N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-2-furamide

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[4-(3-methoxypropylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H18N2O4/c1-21-10-3-9-17-15(19)12-5-7-13(8-6-12)18-16(20)14-4-2-11-22-14/h2,4-8,11H,3,9-10H2,1H3,(H,17,19)(H,18,20)

InChI Key

JMYKRNJPGOWCMI-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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